molecular formula C10H11NO3S B8306505 N-(1-Oxo-indan-5-yl)-methanesulfonamide

N-(1-Oxo-indan-5-yl)-methanesulfonamide

Cat. No. B8306505
M. Wt: 225.27 g/mol
InChI Key: UWDDYEVYLGVXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Oxo-indan-5-yl)-methanesulfonamide is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Oxo-indan-5-yl)-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Oxo-indan-5-yl)-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-Oxo-indan-5-yl)-methanesulfonamide

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

N-(1-oxo-2,3-dihydroinden-5-yl)methanesulfonamide

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-8-3-4-9-7(6-8)2-5-10(9)12/h3-4,6,11H,2,5H2,1H3

InChI Key

UWDDYEVYLGVXLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 5-Amino-indan-1-one (100 mg, 0.68 mmol) is treated with a solution pyridine (59 mg, 0.75 mmol) in a mixture of dichloromethane (1.5 mL) and tetrahydrofuran (1.5 mL). The reaction is then cooled in an ice bath. A solution of methanesulfonyl chloride (86 mg, 0.75 mmol) in tetrahydrofuran (1.5 mL) is added dropwise and the reaction is allowed to stir for 2 hours at ice bath temperature and overnight at room temperature. The reaction is diluted with ethyl acetate and extracted twice with 1 M HCl. The organics are dried over MgSO4 and the solvent is removed to afford the title material (64 mg, 42% yield) which is not purified but carried on as is: LC/MS calculated for [M+H]+ C10H11NO3S: 226.0, found: 226.0.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

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